Decyl decanoate

Vue d'ensemble

Description

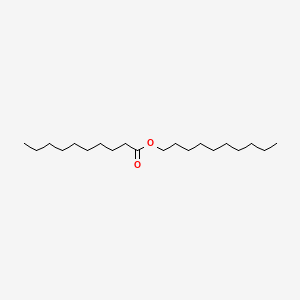

Decyl decanoate, also known as decanoic acid decyl ester, is an organic compound with the molecular formula C20H40O2. It is a colorless to light yellow, oily liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications due to its unique properties, such as low volatility and good lubricating characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decyl decanoate can be synthesized through the esterification reaction between decanoic acid and decanol. The reaction typically involves heating the mixture of decanoic acid and decanol in the presence of an acid catalyst, such as sulfuric acid or tin oxalate, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160-240°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting decanoic acid with decanol in the presence of a catalyst, such as stannous oxide, and activated carbon. The reaction mixture is heated to 160-170°C under a nitrogen atmosphere for several hours. The water generated during the reaction is distilled off, and the product is purified by vacuum distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Decyl decanoate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce decanoic acid and decanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Decanoic acid and decanol.

Transesterification: A different ester and alcohol, depending on the reactants used.

Applications De Recherche Scientifique

Biolubricants

Decyl decanoate is being investigated as a potential biolubricant base stock. The increasing interest in environmentally friendly lubricants has led to the exploration of plant oil derivatives, where esters like this compound can serve as sustainable alternatives to petroleum-based products.

Physicochemical Properties

The physicochemical properties of this compound make it suitable for lubrication applications. Key attributes include:

- Viscosity : Essential for maintaining film strength under load.

- Oxidation Stability : High oxidation stability is crucial for prolonging the life of lubricants.

- Low Temperature Performance : Important for applications in cold environments.

A study highlighted that the synthesized alkyl esters, including this compound, exhibited favorable anti-wear and friction properties compared to conventional lubricants .

| Property | Value |

|---|---|

| Viscosity Index | High |

| Flash Point | Moderate |

| Pour Point | Low |

| Oxidation Stability | High |

Surfactants

This compound has amphiphilic characteristics, making it a suitable candidate for use in surfactants. Its ability to reduce surface tension can be exploited in various formulations, including emulsifiers and dispersants.

Synthesis and Performance

Research indicates that chemically modified lipases can effectively synthesize this compound under solvent-free conditions, achieving yields above 50% . This method enhances its applicability in green chemistry practices.

Biodiesel Studies

This compound serves as a model compound in biodiesel research, particularly in studies examining the oxidation stability of biodiesel blends. Its formation during the transesterification process provides insights into the behavior of biodiesel under oxidative conditions.

Experimental Findings

In one experiment, this compound was synthesized by reacting decanoyl chloride with decanol. The reaction was monitored using gas chromatography, confirming the rapid formation of the ester product . The findings underscore its relevance in understanding biodiesel aging and degradation mechanisms.

Case Study 1: Biolubricant Development

A recent study focused on synthesizing various alkyl esters from fatty acids to develop biolubricants. The results demonstrated that this compound exhibited superior low-temperature performance compared to traditional mineral oils while maintaining adequate viscosity at operational temperatures .

Case Study 2: Surfactant Efficacy

In a comparative analysis of surfactants derived from fatty acid esters, this compound was tested for its emulsifying properties. It was found to significantly lower interfacial tension between oil and water phases, making it effective for use in cosmetic formulations and cleaning products .

Mécanisme D'action

The mechanism of action of decyl decanoate is primarily related to its role as a solvent and carrier. In biochemical assays, it helps solubilize hydrophobic compounds, facilitating their interaction with biological targets. In pharmaceutical formulations, it acts as a carrier for active ingredients, enhancing their bioavailability and stability. The molecular targets and pathways involved depend on the specific application and the compounds being delivered .

Comparaison Avec Des Composés Similaires

Decyl decanoate can be compared with other esters of decanoic acid and decanol, such as:

Decyl octanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties.

Decyl dodecanoate: Has a longer carbon chain, resulting in higher melting and boiling points.

Octyl decanoate: Contains a shorter alcohol chain, affecting its solubility and volatility.

Uniqueness: this compound’s unique combination of low volatility, good lubricating properties, and solubility in organic solvents makes it particularly valuable in applications requiring stable, long-lasting lubricants and carriers .

Activité Biologique

Decyl decanoate, a fatty acid ester with the molecular formula and CAS number 1654-86-0, is gaining attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

| Property | Value |

|---|---|

| Molecular Weight | 312.53 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 362.4 ± 10.0 °C |

| Flash Point | 176.4 ± 8.9 °C |

This compound exhibits characteristics typical of fatty acid esters, making it suitable for various applications in life sciences and biochemistry .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has shown effectiveness in inhibiting the growth of certain bacteria and fungi, which is crucial for its potential use in food preservation and pharmaceutical applications.

- Antifungal Activity : Research indicates that fatty acid esters like this compound can disrupt fungal cell membranes, leading to increased ion leakage and cell death. For instance, compounds with similar structures have demonstrated up to 100% inhibition against Botrytis cinerea and Sclerotinia sclerotiorum at specific concentrations .

- Bactericidal Effects : In vitro studies suggest that this compound possesses bactericidal properties against Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values need further investigation .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of various fatty acid esters, including this compound, against B. cinerea. Results showed significant growth inhibition at concentrations above 100 µM, indicating its potential as a natural fungicide in agriculture .

- Antibacterial Properties : Another investigation focused on the antibacterial effects of this compound on foodborne pathogens. The compound exhibited a reduction in bacterial counts when incorporated into food matrices, suggesting its application in food safety .

The biological activity of this compound is primarily attributed to its ability to integrate into lipid membranes of microbial cells. This integration disrupts membrane integrity, leading to increased permeability and eventual cell lysis. The optimal chain length of fatty acids plays a crucial role in their antimicrobial efficacy; generally, a chain length between 8 to 12 carbons is most effective for membrane disruption .

Propriétés

IUPAC Name |

decyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKXZZPEUKNHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061848 | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654-86-0 | |

| Record name | Decyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1654-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88B7ACL5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of decyl decanoate in honeybee colonies?

A1: this compound is a major component of the tergal gland secretions in virgin honeybee queens, specifically those 3-10 days old. [, ] These secretions play a crucial role in communication within the hive, influencing worker bee behavior and potentially contributing to queen recognition and mating. [, ] Interestingly, this compound is either absent or present in very small amounts in queens 0-2 days old, suggesting its production is linked to specific developmental stages and social roles within the colony. []

Q2: How does this compound contribute to attracting pollinators?

A2: Research suggests that this compound, along with other compounds like dimethyl phthalate, isopropyl myristate, ethyl cinnamate, and linalool, exhibits attractive activity towards the pollinator Asias halodendri. [] This attraction is crucial for the pollination of Elaeagnus angustifolia, a plant species whose flowers contain these compounds. [] While the exact mechanism of attraction remains unclear, the combination of these compounds likely creates a specific olfactory signal that Asias halodendri can detect and respond to. []

Q3: Can this compound be synthesized in a laboratory setting, and what factors influence its synthesis?

A3: Yes, this compound can be synthesized via esterification using decanoic acid and decyl alcohol with stannous chloride as a catalyst. [] Factors like catalyst dosage, reaction temperature, molar ratio of starting materials, and reaction time significantly influence the esterification rate and final yield. [] Studies show that optimal conditions involve a temperature range of 180-190°C, a catalyst loading of 0.05% by mass, a molar ratio of 1:1.40 (decanoic acid:decyl alcohol), and a reaction time of 6 hours. []

Q4: Has this compound been found in other organisms besides honeybees?

A4: Yes, this compound has been identified in the scent profile of Himantoglossum adriaticum, a species of orchid found in Italy. [] This suggests a broader ecological role for this compound beyond its function in honeybee communication. It is possible that this compound contributes to attracting specific pollinators to Himantoglossum adriaticum, similar to its role in attracting Asias halodendri to Elaeagnus angustifolia. [, ]

Q5: What is the chemical structure of this compound?

A5: this compound is an ester formed from the condensation reaction between decanoic acid and decyl alcohol. Its molecular formula is C20H40O2, and its molecular weight is 312.53 g/mol.

Q6: How does the structure of this compound relate to its properties and applications?

A6: As a symmetrical diester with a long hydrocarbon chain, this compound exhibits hydrophobic properties. [] This characteristic makes it suitable for applications requiring water resistance or as a component in hydrophobic materials. Additionally, its presence in natural systems like honeybee communication and plant pollination highlights its potential in developing bio-inspired pest control or pollination enhancement strategies.

Q7: Are there any studies focusing on modifying the structure of this compound to alter its properties?

A7: While the provided research papers do not directly investigate modifications to the this compound structure, the paper focusing on the synthesis of amphiphilic esters using a modified lipase enzyme provides insight into how altering the structure of related esters can influence their properties. [] It demonstrates that by incorporating hydrophilic groups, the resulting esters gain amphiphilic characteristics, expanding their potential applications. [] This concept could potentially be applied to this compound, modifying its structure to explore novel properties and uses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.